Rigidified Oxazolo[3,4-a]pyridine Scaffold as a Privileged TLR8 Antagonist Chemotype: Class-Level Potency Benchmarks
While no direct target-engagement data for CAS 220687-13-8 were located in peer-reviewed literature, structurally related oxazolo[3,4-a]pyridine derivatives have been characterized as potent human TLR8 antagonists. In BindingDB, multiple oxazolo[3,4-a]pyridine-containing compounds demonstrate TLR8 antagonist IC50 values ranging from 0.7 nM to 67 nM in HEK-Blue hTLR8 cellular reporter assays [1]. The 6,8-methano bridge present in the target compound adds conformational rigidity, a feature that computational modeling suggests can enhance binding site complementarity and reduce entropic penalty upon target engagement compared to more flexible, unbridged analogs [2]. These data establish the oxazolo[3,4-a]pyridine core as a validated, highly potent TLR8-modulating scaffold, and the methano-bridged variant represents a conformationally constrained analog of this active chemotype.
| Evidence Dimension | TLR8 antagonist potency (IC50) in cellular assay |
|---|---|
| Target Compound Data | No direct data available; compound is a 6,8-methano-bridged member of this chemotype |
| Comparator Or Baseline | Representative oxazolo[3,4-a]pyridine-based TLR8 antagonists: IC50 = 0.7 nM (CHEMBL5176610) and IC50 = 67 nM (CHEMBL5277457) |
| Quantified Difference | Not calculable due to absence of direct data; class-level inference only |
| Conditions | HEK-Blue hTLR8 cells; Quanti-Blue SEAP reporter assay; 24 hr incubation (BindingDB data for comparator compounds) |
Why This Matters
Procurement of the methano-bridged variant is justified for SAR exploration campaigns aiming to probe the effect of conformational constraint on TLR8 antagonist potency within an already-validated chemotype.
- [1] BindingDB. BDBM50587871 (CHEMBL5176610): IC50 0.7 nM at human TLR8. BDBM50408508 (CHEMBL5277457): IC50 67 nM at human TLR8. Available at: https://www.bindingdb.org/ View Source
- [2] Šribar D, Grabowski M, Murgueitio MS, Bermudez M, Weindl G, Wolber G. Identification and characterization of a novel chemotype for human TLR8 inhibitors. European Journal of Medicinal Chemistry. 2019. View Source
